molecular formula C18H17N3O2 B2865027 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea CAS No. 2034232-05-6

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea

Cat. No. B2865027
CAS RN: 2034232-05-6
M. Wt: 307.353
InChI Key: IMMCGRBINRPEPF-UHFFFAOYSA-N
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Description

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea, also known as FPYMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FPYMU is a urea derivative that has a unique chemical structure, which makes it a promising candidate for various research studies.

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea highlights their potential in various chemical syntheses and characterizations. For example, the study on the synthesis of novel pyridine and naphthyridine derivatives involves reactions that yield pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives through interactions with hydrazines and urea derivatives, respectively (Abdelrazek et al., 2010). This illustrates the compound's relevance in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry and materials science.

Metallo-supramolecular Complexes

Compounds with urea functionalities, including those structurally akin to 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea, have been used to self-assemble metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. These macrocycles are generated in finely balanced equilibria and characterized by techniques such as DOSY NMR experiments and ESI FTICR mass spectrometry. The urea carbonyl groups within these ligands offer hydrogen bonding sites that contribute to the stability and specificity of these complexes (Troff et al., 2012).

Antimicrobial Activities

Research has also explored the antimicrobial properties of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas, revealing moderate activity against a range of pathogens. Such compounds, by extension, suggest that 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea could have potential applications in developing new antimicrobial agents, highlighting the importance of structural variations in enhancing biological activity (Reddy et al., 2003).

Sensor Applications

Compounds related to 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea have shown potential in sensor applications, particularly in chemical and biological recognition. For instance, the utilization of 2,6-bis(2-benzimidazolyl)pyridine as a receptor enables the formation of highly stable supramolecular complexes with urea, characterized by high binding affinity. This showcases the compound's relevance in designing selective sensors for various analytes, leveraging hydrogen-bonding interactions (Chetia & Iyer, 2006).

Conformational Studies

The study of substituent effects on pyrid-2-yl ureas towards intramolecular hydrogen bonding and cytosine complexation provides insight into the influence of structural modifications on the conformational preferences and binding interactions of these compounds. Such investigations are crucial for understanding the fundamental chemistry underpinning the biological activity and material properties of urea derivatives, including those similar to 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea (Chien et al., 2004).

properties

IUPAC Name

1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-4-2-3-5-16(13)21-18(22)20-11-14-6-7-17(19-10-14)15-8-9-23-12-15/h2-10,12H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMCGRBINRPEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea

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